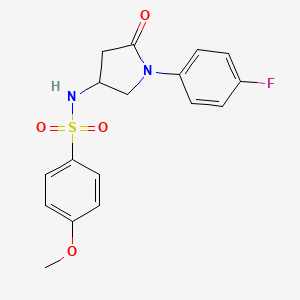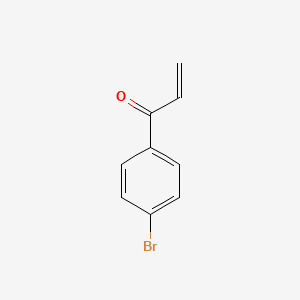
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties and are used in a variety of drugs, including antibiotics and diuretics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a fluorophenyl group, and a methoxybenzenesulfonamide group. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound would likely involve the formation of the pyrrolidinone ring, the introduction of the fluorophenyl group, and the attachment of the methoxybenzenesulfonamide group.Applications De Recherche Scientifique
Crystal Structure and Supramolecular Architecture
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide has been studied for its crystal structure and molecular interactions. Research shows that its supramolecular architecture is influenced by specific intermolecular interactions. For instance, one study found that C—H⋯πaryl interactions form a two-dimensional architecture in a related compound, while N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide itself forms a three-dimensional architecture through a pair of C—H⋯O intermolecular interactions (Rodrigues et al., 2015).
Photodynamic Therapy Applications
This compound's derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Studies on zinc phthalocyanine substituted with benzenesulfonamide derivatives, including similar chemical structures, have shown promising photophysical and photochemical properties. These properties are crucial for the effectiveness of PDT, as they determine the compound's ability to produce singlet oxygen, a species that can induce cell death in cancerous tissues. Notably, a study highlighted a derivative with high singlet oxygen quantum yield and suitable photodegradation quantum yield, suggesting its potential as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Fluorination and Electrophilic Reactions
N-fluoro derivatives, closely related to the compound , have been identified as valuable reagents in electrophilic fluorination reactions. These reactions are significant in organic synthesis and medicinal chemistry, offering pathways to introduce fluorine atoms into molecules, which can profoundly affect their biological activity and physicochemical properties. For example, the novel electrophilic fluorinating reagent N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide demonstrates improved enantioselectivity in fluorination reactions compared to its analogs (Yasui et al., 2011).
Molecular Dynamic Simulation Studies
The compound's structural analogs have been investigated for their corrosion inhibition properties on iron surfaces using molecular dynamic simulations. This research provides insights into the adsorption behaviors of such compounds on metal surfaces, which is relevant for developing new materials with enhanced resistance to corrosion. The study of three piperidine derivatives related in structure to N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide revealed their potential as corrosion inhibitors, which was supported by quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c1-24-15-6-8-16(9-7-15)25(22,23)19-13-10-17(21)20(11-13)14-4-2-12(18)3-5-14/h2-9,13,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDERPAFNCQAJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2439416.png)
![2-hydroxy-N-(3-methoxyphenethyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2439418.png)
![Methyl 2-[1-(thiophene-2-carbonyl)piperidin-4-yl]acetate](/img/structure/B2439422.png)
![1-[3-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2439424.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2439426.png)
![5-bromo-2-chloro-N-[2-(diethylamino)propyl]pyridine-3-sulfonamide](/img/structure/B2439427.png)

![N'-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2439431.png)



![2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2439435.png)